molecular formula C7H16ClNO2 B13532868 2-Amino-3,4-dimethylpentanoicacidhydrochloride

2-Amino-3,4-dimethylpentanoicacidhydrochloride

Cat. No.: B13532868
M. Wt: 181.66 g/mol
InChI Key: QGCAEYMVFVFPIA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,4-dimethylpentanoic acid hydrochloride typically involves the reaction of 3,4-dimethylpentanoic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-amino-3,4-dimethylpentanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dimethylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

2-Amino-3,4-dimethylpentanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-3,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxy-4,4-dimethylpentanoic acid hydrochloride: Similar structure with a hydroxyl group.

    2-Amino-4,4-dimethylpentanoic acid hydrochloride: Similar structure with different substitution patterns.

Uniqueness

2-Amino-3,4-dimethylpentanoic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, as it can provide distinct properties and effects compared to other similar compounds.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

2-amino-3,4-dimethylpentanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-4(2)5(3)6(8)7(9)10;/h4-6H,8H2,1-3H3,(H,9,10);1H

InChI Key

QGCAEYMVFVFPIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C(=O)O)N.Cl

Origin of Product

United States

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